
Voxtalisib glioblastoma model efficacy vs
standard therapy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Voxtalisib

CAS No.: 934493-76-2

Cat. No.: S548982

Get Quote

Clinical Trial Data for Voxtalisib Combination Therapy

The following table summarizes findings from a Phase I dose-escalation study of Voxtalisib plus

temozolomide (TMZ), with or without radiotherapy (RT), in patients with high-grade glioma [1].

Trial Aspect Details and Results

Trial Identifier NCT00921774 [1]

Study Design Phase I, dose-escalation [1]

Patient Population High-grade glioma (including glioblastoma) [1]

| Regimens | 1. Voxtalisib (30-90 mg q.d. or 20-50 mg b.i.d.) + TMZ (200 mg/m²) (n=49) 2. Voxtalisib (20

mg q.d.) + TMZ (75 mg/m²) + RT (n=5) [1] | | Primary Objective | Determine safety and Maximum

Tolerated Dose (MTD) [1] | | MTD | 90 mg once daily (q.d.) and 40 mg twice daily (b.i.d.) for Voxtalisib +

TMZ [1] | | Most Frequent Adverse Events (AEs) | Nausea (48%), fatigue (43%), thrombocytopenia (26%),

diarrhea (24%) [1] | | Most Frequent Grade ≥3 AEs | Lymphopenia (13%), thrombocytopenia/decreased

platelet count (9%) [1] | | Best Overall Response (Evaluable Patients) | Partial Response: 4% Stable

Disease: 68% [1] | | Pathway Inhibition | Moderate inhibition of PI3K signaling observed in skin biopsies
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[1] | | Conclusion | The combination demonstrated a favorable safety profile and moderate level of target

pathway inhibition [1] |

Voxtalisib's Mechanism and Experimental Context

To design relevant experiments and interpret data, understanding the drug's target and the standard therapy

backbone is crucial.

Mechanism of Action: Voxtalisib (SAR245409, XL765) is a pan-class I phosphoinositide 3-kinase

(PI3K) and mammalian target of rapamycin (mTOR) inhibitor [1]. It targets the PI3K/AKT/mTOR
signaling pathway, which is hyperactive in many cancers, including glioblastoma, promoting cell

growth, survival, and therapy resistance [2] [3].
Standard Therapy (The Control): The established standard of care for newly diagnosed

glioblastoma, against which new therapies are measured, is the "Stupp protocol": maximal safe
surgical resection, followed by radiotherapy with concurrent temozolomide chemotherapy, and then

adjuvant temozolomide [4]. This regimen results in a median overall survival of approximately 15-18
months and a 5-year survival rate of less than 10% [5] [4].
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Experimental Protocol Overview

For your research and development work, here is a summary of the methodology used in the cited clinical

trial.
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Objective: To evaluate the safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics,

and preliminary efficacy of Voxtalisib in combination with temozolomide (TMZ), with or without

radiotherapy (RT), in patients with high-grade glioma [1].

Key Methodological Details:

Dosing: Voxtalisib was administered orally at 30-90 mg once daily (q.d.) or 20-50 mg twice daily

(b.i.d.), in combination with TMZ (200 mg/m²). A separate cohort received Voxtalisib (20 mg q.d.) with
a lower dose of TMZ (75 mg/m²) and concurrent RT [1].

Dose Escalation: A standard "3 + 3" design was used. In this design, three patients are enrolled at a
dose level. If no dose-limiting toxicities (DLTs) occur, the dose is escalated for the next cohort. If one

DLT occurs, three more patients are added. If two or more DLTs occur, the MTD is considered
exceeded [1].

Patient Evaluation: Patients were monitored for adverse events (AEs), plasma pharmacokinetics,
tumor response (typically via MRI per RANO criteria), and pharmacodynamic effects. The latter was

assessed through inhibition of PI3K signaling in paired skin biopsies [1].

Research Implications and Future Directions

The available data positions Voxtalisib as a component of combination therapy rather than a standalone

competitor to the standard of care.

Preclinical Rationale: Combining a PI3K/mTOR inhibitor like Voxtalisib with TMZ is mechanistically

sound, as PI3K pathway activation is a known resistance mechanism to alkylating agents like TMZ
[3]. The goal is to sensitize tumor cells to chemotherapy.

Clinical Stage and Data Gaps: The Phase I trial was designed for safety and dosing, not definitive
efficacy. The high rate of stable disease (68%) is a positive signal, but the low partial response rate

(4%) and lack of a control arm mean its efficacy advantage over standard therapy alone remains
unproven [1].

Future Research Needs: A Phase II or III randomized controlled trial comparing Stupp protocol +
Voxtalisib versus Stupp protocol + placebo is required to conclusively determine if Voxtalisib
improves progression-free or overall survival. Research into biomarkers (e.g., PTEN status, PIK3CA
mutations) could help identify patient subgroups most likely to benefit [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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